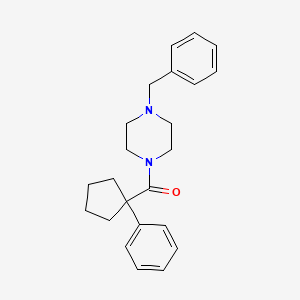

Phenylcyclopentyl 4-benzylpiperazinyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylcyclopentyl 4-benzylpiperazinyl ketone is a compound that can be associated with various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into reactions of related ketones and their derivatives. These insights can be extrapolated to understand the potential behaviors and properties of this compound.

Synthesis Analysis

The synthesis of ketones and their derivatives can involve catalytic processes, as seen in the ruthenium- and rhodium-catalyzed carbonylation of N-phenylpyrazoles . This process results in the formation of ethyl ketones through the site-selective carbonylation of the ortho C-H bonds in the benzene ring. Similarly, the condensation of 2,4-dihydroxyphenyl benzyl ketone with prenyl derivatives indicates that ketones can undergo reactions with alcohols in the presence of catalysts like boron trifluoride etherate . These methods could potentially be applied to the synthesis of this compound by adapting the ketone substrates and reaction conditions.

Molecular Structure Analysis

The molecular structure of ketones can be complex, as demonstrated by the formation of oxazolines from the cycloaddition of 3-phenyl-2H-azirines with various ketones . The reactivity of different ketone groups, such as benzylidene ketones, can lead to the formation of tricyclic oxazolidinone derivatives or even dimers with intricate structures . These studies suggest that the molecular structure of this compound could be analyzed through similar cycloaddition reactions and subsequent structural elucidation techniques like NMR and X-ray crystallography.

Chemical Reactions Analysis

Ketones are versatile in their chemical reactivity. For instance, benzylidene ketones can react with guanidine to form unexpected nitrogen-free cycloadducts . The thermolysis of O-phenyl ketoxime ethers provides a source of iminyl and phenoxyl radicals , indicating that ketones can participate in radical formation under certain conditions. These reactions highlight the potential for this compound to undergo various chemical transformations, possibly leading to the formation of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones can be influenced by their molecular structure and the substituents attached to the ketone group. The studies provided do not directly discuss the physical properties of ketones, but the reactivity patterns and the stability of the compounds formed during reactions can give insights into their physical properties. For example, the stability of oxazolines formed from ketones and the moderate yields of oxazolidinone derivatives suggest that the physical properties of ketones can be quite diverse and dependent on their chemical environment.

Scientific Research Applications

Phenylcyclopentyl 4-benzylpiperazinyl ketone is a synthetic compound that can be classified within the realm of organic chemistry, specifically involving ketone functionalities and piperazine structures. Its interest in scientific research spans various fields, including organic synthesis, medicinal chemistry, and materials science. This compound's structural components suggest potential utility in creating pharmacologically active molecules, intermediates for synthetic chemistry, and exploring catalytic activities.

Synthesis and Catalytic Applications

Research focusing on the synthesis of ketones, including structures similar to this compound, demonstrates their importance as intermediates in the construction of complex organic molecules. A study highlighted the utility of exocyclic α,β-unsaturated ketones in the stereoselective synthesis of polycyclic ring systems, underscoring the relevance of such ketones in synthetic organic chemistry (Levai, 2003). Additionally, the role of ketones in catalytic processes has been illustrated through their involvement in various organic transformations, such as the selective synthesis over metal cation-exchanged clay catalysts, offering a pathway for environmentally benign reactions (Tateiwa & Uemura, 1997).

Medicinal Chemistry and Pharmacological Potentials

Piperazine derivatives, including phenylpiperazine scaffolds, have been extensively studied for their medicinal properties. A comprehensive review of phenylpiperazine derivatives revealed their significance in developing therapeutic agents for central nervous system (CNS) disorders, highlighting the scaffold's "druglikeness" and versatility in medicinal chemistry (Maia, Tesch, & Fraga, 2012). This review suggests the potential for this compound to serve as a precursor or intermediate in designing new drugs targeting various pharmacological targets.

properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-(1-phenylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O/c26-22(23(13-7-8-14-23)21-11-5-2-6-12-21)25-17-15-24(16-18-25)19-20-9-3-1-4-10-20/h1-6,9-12H,7-8,13-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLKGEFKYLYLDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)

![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)